molecular formula C26H29N3O3 B2791173 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 872849-22-4

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2791173
M. Wt: 431.536
InChI Key: MHSBLARDGGPHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide' involves the condensation of 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carboxylic acid with N-(4-phenylbutan-2-yl)acetamide in the presence of a coupling agent. The resulting intermediate is then subjected to a cyclization reaction to form the final product.

Starting Materials
1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carboxylic acid, N-(4-phenylbutan-2-yl)acetamide, Coupling agent, Cyclization reagent

Reaction
Step 1: Dissolve 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carboxylic acid and N-(4-phenylbutan-2-yl)acetamide in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for several hours at room temperature or under reflux conditions., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the purified intermediate in a suitable solvent such as ethanol or methanol., Step 5: Add a cyclization reagent such as POCl3 or SOCl2 to the reaction mixture and stir for several hours at room temperature or under reflux conditions., Step 6: Purify the final product by column chromatography or recrystallization.

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-19(13-14-20-9-3-2-4-10-20)27-26(32)25(31)22-17-29(23-12-6-5-11-21(22)23)18-24(30)28-15-7-8-16-28/h2-6,9-12,17,19H,7-8,13-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSBLARDGGPHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenylbutan-2-yl)acetamide

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